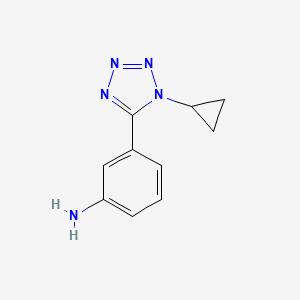

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline

Description

3-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline is an aromatic amine featuring a tetrazole ring substituted with a cyclopropyl group at the 1-position and attached to the benzene ring at the 3-position. The tetrazole moiety, a five-membered heterocycle with four nitrogen atoms, contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-cyclopropyltetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-8-3-1-2-7(6-8)10-12-13-14-15(10)9-4-5-9/h1-3,6,9H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZYYHOPQNWLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=N2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of aniline derivatives with cyclopropyl and tetrazole groups. One common method involves the deprotonation of protected 1H-tetrazole using a mixed zinc-magnesium base, followed by cross-coupling and copper-catalyzed electrophilic amination reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), copper complexes.

Major Products

The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and tetrazole-containing compounds .

Scientific Research Applications

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline are best understood in comparison to related tetrazole- and triazole-containing aniline derivatives. Below is a systematic analysis:

Table 1: Structural Comparison of Key Compounds

Key Differences and Implications

Fluorine in 2-fluoro-5-(1H-tetrazol-5-yl)aniline introduces electronegativity, enhancing dipole interactions in receptor binding .

Positional Isomerism :

- Moving the tetrazole from the 3-position (target compound) to the 2-position (2-(1H-tetrazol-5-yl)aniline) alters electronic distribution, affecting solubility and reactivity .

Heterocycle Core :

- Replacing the tetrazole with a triazole (e.g., 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline) reduces nitrogen content, modifying hydrogen-bonding capacity and ring strain .

Synthetic Accessibility :

- Compounds with hydrogen or methyl substituents (e.g., 3-(1H-tetrazol-5-yl)aniline) are more straightforward to synthesize than cyclopropyl derivatives, which may require advanced cyclopropanation techniques .

Biological Activity

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The compound features a tetrazole ring, which is known for its role in various biological processes and pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C10H11N5

- SMILES : C1CC1N2C(=NN=N2)C3=CC(=CC=C3)N

- InChI Key : HXZYYHOPQNWLHT-UHFFFAOYSA-N

The compound's structure includes a cyclopropyl group and an aniline moiety, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. While specific literature on this exact compound is limited, related tetrazole derivatives have demonstrated significant pharmacological effects.

Key Activities

- c-Met Inhibition : Compounds with similar structures have been noted for their ability to inhibit c-Met protein kinase, which is implicated in cancer progression. For instance, derivatives containing tetrazole rings have shown potent inhibition of c-Met kinases, suggesting potential anti-cancer properties .

- GABA Modulation : Some tetrazole derivatives exhibit GABA_A allosteric modulating activity. This suggests that this compound may also interact with neurotransmitter systems, potentially influencing anxiety and other neurological conditions .

- BACE-1 Inhibition : Certain related compounds have demonstrated the ability to inhibit beta-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. This positions tetrazole-containing compounds as candidates for neuroprotective strategies .

Research Findings and Case Studies

While specific case studies directly involving this compound are scarce, the following findings from related research provide insights into its potential applications:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| c-Met Inhibition | Savolitinib (tetrazole derivative) | Potent inhibition in cancer models |

| GABA Modulation | Various tetrazole derivatives | Altered neurotransmission patterns |

| BACE-1 Inhibition | Other tetrazole analogs | Reduced amyloid-beta production |

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline, and how do they influence its reactivity?

- Answer : The compound comprises three critical structural elements:

- Tetrazole ring : A nitrogen-rich heterocycle known for metabolic stability and bioactivity, often involved in hydrogen bonding and π-π interactions .

- Cyclopropyl substituent : Introduces ring strain, enhancing electrophilicity and potentially modulating lipophilicity and conformational rigidity .

- Aniline moiety : The aromatic amine improves solubility in polar solvents and enables reactivity in electrophilic substitution or diazotization reactions .

- Methodological Insight: Computational modeling (e.g., DFT) can predict electronic effects, while NMR and X-ray crystallography validate spatial arrangements .

Q. What are the common synthetic routes for preparing this compound, and what factors affect yield and purity?

- Answer : Synthesis typically involves:

- Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of a pre-formed tetrazole .

- Step 2 : Tetrazole-aniline coupling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution .

- Optimization Factors:

- Reaction temperature : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization removes byproducts like unreacted aniline derivatives .

Q. What spectroscopic techniques are used to characterize this compound, and how are they interpreted?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies protons on the aniline (δ 6.5–7.5 ppm) and cyclopropyl groups (δ 1.0–1.5 ppm). Tetrazole ring protons are often deshielded (δ 8.0–9.0 ppm) .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) from the aniline and C-N stretches (1350–1450 cm⁻¹) from the tetrazole .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.12 for C₁₁H₁₂N₅) .

Advanced Research Questions

Q. How does the cyclopropyl substituent affect the compound’s electronic properties compared to methyl or propyl groups in analogous tetrazole derivatives?

- Answer :

- Electronic Effects : Cyclopropyl’s sp³ hybridization and ring strain increase electron-withdrawing character, lowering the HOMO energy (-6.2 eV vs. -5.8 eV for methyl analogs) and altering redox behavior .

- Biological Impact : Enhanced lipophilicity (logP ≈ 2.5 vs. 1.8 for methyl) improves membrane permeability but may reduce aqueous solubility .

- Methodology: Compare Hammett σ constants or use cyclic voltammetry to quantify electronic differences .

Q. What strategies can mitigate solubility challenges in biological assays for this compound?

- Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) on the aniline ring or replace cyclopropyl with polar substituents .

- Formulation Adjustments : Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based nanoemulsions .

- pH Optimization : Protonate the aniline amine (pKa ~4.6) in acidic buffers to enhance solubility .

- Validation: Measure solubility via shake-flask method and confirm bioactivity in cell-based assays .

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability) across studies?

- Answer : Contradictions may arise from:

- Assay Conditions : Variations in pH, temperature, or ionic strength alter enzyme conformation. Standardize protocols (e.g., 37°C, pH 7.4) .

- Enzyme Isoforms : Test against purified isoforms (e.g., CYP3A4 vs. CYP2D6) to isolate target specificity .

- Compound Purity : Validate purity (>95% by HPLC) to exclude interference from synthetic byproducts .

- Data Reconciliation: Perform meta-analysis with standardized normalization and report 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.